HAFNIUM DICHLORIDE OXIDE

描述

Hafnium dichloride oxide, also known as hafnium oxychloride, is a chemical compound with the formula HfOCl₂. It is a significant hafnium compound used in various scientific and industrial applications. Hafnium, a transition metal, is known for its high melting point, corrosion resistance, and ability to absorb neutrons, making its compounds valuable in multiple fields .

作用机制

Target of Action

Hafnium Dichloride Oxide (HfO2) primarily targets the formation of nanoparticles and thin films via self-organized electrochemical anodization . It is known for its good cytocompatibility, high density, and resistance to corrosion and mechanical damage . The compound is also used as a precursor to synthesize polymerization catalysts and to fabricate hafnium dioxide thin films .

Mode of Action

This compound interacts with its targets through a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . By changing the aging temperature, concentration of NaOH, and reaction time, both pure tetragonal hafnium oxide (t-HfO2) and pure monoclinic hafnium oxide (m-HfO2) can be obtained . The formation of t-HfO2 nanoparticles or m-HfO2 nanoparticles is probably related to their crystal cell structure, thermodynamic, and kinetic stabilities .

Biochemical Pathways

The formation of hfo2 nanoparticles is controlled by the surface-deposition reaction . The equilibrium constants involving hydrolysis of hafnium ions play a crucial role in the formation of HfO2 particles .

Pharmacokinetics

It is known that hfo2 nanoparticles can be synthesized by a hydrothermal route , suggesting that the compound’s bioavailability may be influenced by the synthesis conditions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of HfO2 nanoparticles. These nanoparticles have unique properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross-section . They play an important role in the continuous down-scaling of integrated circuits .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the formation of HfO2 nanoparticles is affected by the aging temperature, concentration of NaOH, and reaction time . Moreover, the compound’s action can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is crucial to handle the compound with care and use appropriate protective measures .

生化分析

Biochemical Properties

Hafnium Dichloride Oxide is known to interact with various biomolecules. For instance, it has been found to enhance osteogenesis and reduce osteoclastogenesis . This suggests that this compound may interact with enzymes and proteins involved in bone metabolism .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For example, it has been found to enhance cell attachment, significantly improve cell proliferation, and cause a five-fold rise in the cellular Young’s modulus . It also appears to influence cell function by causing a slightly stronger production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been found to enhance osteogenesis via the activation of the Runx2-OPN-mir21A axis . This suggests that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to have a significant impact on the performance of semiconductor devices over time

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. For instance, it has been found to produce an abscopal effect in a mouse colorectal cancer model

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to enhance osteogenesis, suggesting that it may be involved in the metabolic pathways related to bone metabolism

Subcellular Localization

It has been found to induce subcellular distribution of the protein RUNX2 in MC3T3-E1 cells

准备方法

Synthetic Routes and Reaction Conditions: Hafnium dichloride oxide can be synthesized through several methods. One common approach involves the reaction of hafnium tetrachloride (HfCl₄) with water, leading to the formation of this compound and hydrochloric acid: [ \text{HfCl}_4 + \text{H}_2\text{O} \rightarrow \text{HfOCl}_2 + 2\text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of hafnium dioxide (HfO₂) in the presence of carbon at high temperatures. This process involves the following reaction: [ \text{HfO}_2 + 2\text{Cl}_2 + \text{C} \rightarrow \text{HfCl}_4 + \text{CO}_2 ] The resulting hafnium tetrachloride is then hydrolyzed to form this compound .

化学反应分析

Types of Reactions: Hafnium dichloride oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hafnium dioxide (HfO₂).

Reduction: It can be reduced to hafnium metal.

Substitution: It can participate in substitution reactions with other halides.

Common Reagents and Conditions:

Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.

Reduction: Often requires reducing agents such as hydrogen or carbon at high temperatures.

Substitution: Involves halogenating agents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Hafnium dioxide (HfO₂)

Reduction: Hafnium metal (Hf)

Substitution: Various hafnium halides (e.g., HfCl₄, HfBr₄).

科学研究应用

Hafnium dichloride oxide has numerous applications in scientific research:

Chemistry: Used as a precursor for synthesizing other hafnium compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential use in biomedical applications due to its biocompatibility and stability.

Medicine: Explored for its use in radiotherapy as hafnium-based compounds can enhance the effectiveness of radiation treatments.

Industry: Utilized in the production of high-temperature ceramics, optical coatings, and as a neutron absorber in nuclear reactors

相似化合物的比较

Hafnium dichloride oxide is often compared with other hafnium and zirconium compounds due to their similar chemical properties:

Hafnium Tetrachloride (HfCl₄): Used as a precursor in the synthesis of this compound.

Hafnium Dioxide (HfO₂): A high-temperature ceramic material with applications in electronics and optics.

Zirconium Compounds: Zirconium and hafnium compounds have similar properties due to their comparable ionic radii, but hafnium compounds are preferred in nuclear applications due to their higher neutron absorption cross-section

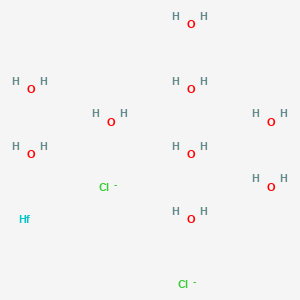

属性

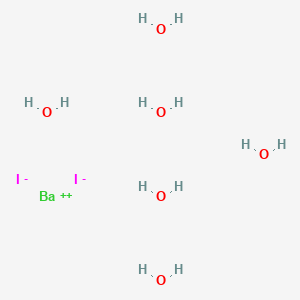

IUPAC Name |

hafnium;dichloride;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Hf.9H2O/h2*1H;;9*1H2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGPOJHZSBOIPU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H18HfO9-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | Hafnium oxychloride octahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20985 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14456-34-9 | |

| Record name | Hafnium(IV) oxychloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

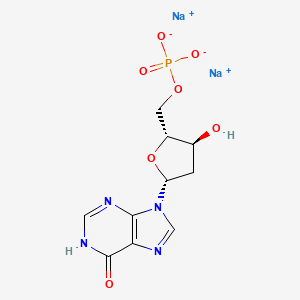

![(NZ)-N-[(5R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B577061.png)